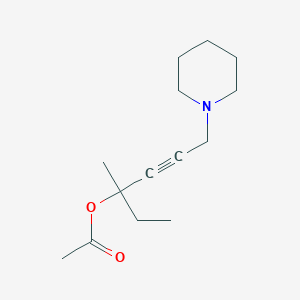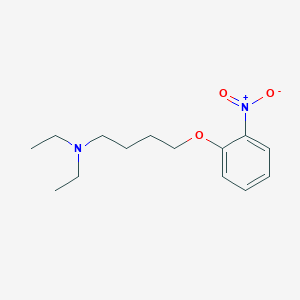
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, also known as EMPA, is a chemical compound that has been widely used in scientific research for its unique properties. EMPA is a member of the butynol family and is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. It has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety.
Mechanism of Action
The mechanism of action of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is primarily through its inhibition of the FAAH enzyme. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the endocannabinoid system in the brain, which can lead to a reduction in anxiety and other mood disorders.
Biochemical and Physiological Effects:
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, as well as to have an effect on the endocannabinoid system in the brain, leading to a reduction in anxiety and other mood disorders. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the immune system, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has several advantages for use in lab experiments. It is a potent inhibitor of the FAAH enzyme, and its effects on the endocannabinoid system have been extensively studied. However, 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate also has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate. One potential area of research is in the development of new therapeutic applications for the compound, including its potential use in the treatment of various medical conditions. Another area of research is in the development of new synthesis methods for 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, which could lead to improvements in its purity and potency. Additionally, further research is needed to determine the long-term effects of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate on the body, including its potential toxicity and its effects on the immune system.
Synthesis Methods
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate can be synthesized using a multistep process that involves the reaction of 4-piperidin-1-ylbut-2-yn-1-ol with acetic anhydride in the presence of a catalyst. The resulting product is then further purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety. It has been shown to be a potent inhibitor of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation.
properties
IUPAC Name |
(3-methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-14(3,17-13(2)16)9-8-12-15-10-6-5-7-11-15/h4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVKVVKUKYVACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)
![methyl (2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B5053338.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)

![N-phenyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B5053387.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
![2,4-dichloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5053405.png)
